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Introduction
Onfasprodil, also known as MIJ821, is an investigational drug under development by Novartis

for the treatment of neuropsychiatric disorders, with a primary focus on treatment-resistant

depression (TRD).[1][2] It is a potent and selective negative allosteric modulator (NAM) of the

N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[3][4] This

technical guide provides a comprehensive overview of the current state of knowledge regarding

onfasprodil, including its mechanism of action, preclinical data, and clinical trial findings, to

inform ongoing research and development in the field of neuropsychiatry.

Mechanism of Action: Targeting the NMDA Receptor
NR2B Subunit
Onfasprodil's therapeutic potential stems from its specific modulation of the NMDA receptor, a

key player in synaptic plasticity and neuronal communication. Unlike traditional antidepressants

that primarily target monoaminergic systems, onfasprodil offers a novel approach by influencing

glutamatergic neurotransmission.

The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1

subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit has four subtypes (A-
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D), with the NR2B subunit being predominantly expressed in the forebrain and implicated in

various neurological and psychiatric conditions.

Onfasprodil acts as a negative allosteric modulator, meaning it binds to a site on the NR2B

subunit distinct from the glutamate or glycine binding sites. This binding event reduces the

probability of the ion channel opening in response to glutamate, thereby dampening NMDA

receptor activity. This targeted modulation of NR2B-containing NMDA receptors is

hypothesized to trigger downstream signaling cascades that lead to a rapid antidepressant

effect.

Signaling Pathway of Onfasprodil's Action
The precise downstream signaling pathway of onfasprodil is still under investigation, but it is

believed to involve the modulation of synaptic plasticity. Chronic stress and depression are

associated with synaptic deficits in brain regions like the prefrontal cortex. By selectively

inhibiting NR2B-containing NMDA receptors, onfasprodil may help restore synaptic function.

One key interaction is with Calcium/calmodulin-dependent protein kinase II (CaMKII), a critical

protein in learning and memory, which binds to the C-terminal tail of the NR2B subunit.[5]

Onfasprodil's modulation of NR2B may influence CaMKII activity and its downstream effects on

synaptic strength. Furthermore, NR2B signaling has been shown to negatively regulate the

synaptic incorporation of AMPA receptors.[6] By inhibiting NR2B, onfasprodil may lead to an

increase in AMPA receptor trafficking to the synapse, enhancing synaptic transmission and

producing rapid antidepressant effects.
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Preclinical Studies
A series of preclinical studies have been conducted to evaluate the pharmacology and

toxicology of onfasprodil, providing the foundational data for its progression into clinical trials.

Pharmacology
Potency and Selectivity: Onfasprodil demonstrated high potency as a negative allosteric

modulator of the NR2B subunit, with IC50 values of 8 nM in humans and 6 nM in rats.[3] It

also showed selectivity for NR2B over other NMDA receptor subunits.[3]

Pharmacokinetics: Pharmacokinetic studies in mice, rats, and dogs revealed linear

pharmacokinetics with intravenous administration.[3] The drug exhibited high clearance and

good brain penetration.[3] The half-life was 3.8 hours in mice, 8.9 hours in rats, and 6.3

hours in dogs.[3]

In Vivo Efficacy: In a rat model of catalepsy induced by haloperidol, onfasprodil was more

potent than ketamine at reversing the cataleptic state.[3] Notably, onfasprodil did not produce

ketamine-like hyperactivity, suggesting a potentially different side-effect profile.[3]

Toxicology
Six-week Good Laboratory Practice (GLP) toxicology studies were conducted in rats and dogs.

[3] The No-Observed-Adverse-Effect-Level (NOAEL) was established at 10 mg/kg in both

species.[3] An invasive dog telemetry study showed no onfasprodil-related changes in

cardiovascular parameters, including QRS duration, QTc interval, or blood pressure.[3] No

genotoxic or phototoxic potential was observed, and there was no evidence of neuronal

necrosis at doses up to 15 mg/kg.[3]

Clinical Development
Onfasprodil has been evaluated in several clinical trials to assess its safety, tolerability,

pharmacokinetics, and efficacy in both healthy volunteers and patients with treatment-resistant

depression.

Phase I: First-in-Human Study
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A randomized, placebo-controlled, single-ascending dose and repeated intravenous dose study

was conducted in healthy volunteers.[7][8]

Methodology: The study assessed the safety, tolerability, and pharmacokinetics of

onfasprodil administered as a 40-minute intravenous infusion.[7]

Results: Onfasprodil demonstrated a good safety and tolerability profile.[7] Dissociative

adverse events were reported as mild, transient, and dose-dependent.[7] The

pharmacokinetic analysis showed that the area under the curve (AUC) increased in a dose-

proportional manner.[8]

Phase II: Proof-of-Concept Study in TRD (NCT03756129)
A multicenter, randomized, double-blind, placebo-controlled, proof-of-concept study was

conducted to evaluate the efficacy and safety of onfasprodil in patients with treatment-resistant

depression.[9][10][11]

Study Design: Patients were randomized to receive intravenous infusions of onfasprodil

(0.16 mg/kg or 0.32 mg/kg), placebo, or ketamine (as an active comparator in some regions).

[11] The treatments were administered either weekly or bi-weekly for a duration of 6 weeks.

[11]

Patient Population: The study enrolled adults aged 18 to 65 years diagnosed with treatment-

resistant depression, defined as an inadequate response to at least two prior antidepressant

treatments.[10]

Outcome Measures: The primary endpoint was the change from baseline in the

Montgomery-Åsberg Depression Rating Scale (MADRS) total score at 24 hours after the first

infusion.[11] Secondary endpoints included the change in MADRS score at 48 hours and at

the end of the 6-week treatment period.[11] Safety and tolerability were also assessed.
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Outcome Measure Treatment Group
Mean Difference
from Placebo
(MADRS Score)

p-value

Change in MADRS at

24 hours

Onfasprodil 0.16

mg/kg (pooled)
-8.25 0.001

Onfasprodil 0.32

mg/kg (pooled)
-5.71 0.019

Ketamine -5.67 0.046

Change in MADRS at

48 hours

Onfasprodil 0.16

mg/kg (pooled)
-7.06 0.013

Onfasprodil 0.32

mg/kg (pooled)
-7.37 0.013

Ketamine -11.02 0.019

Change in MADRS at

6 weeks

Onfasprodil 0.16

mg/kg (pooled)
-5.78 0.0427

Onfasprodil 0.32

mg/kg (pooled)
-4.24 0.1133

Data summarized from published results of the NCT03756129 trial.[11]

The most common treatment-emergent adverse events reported in the onfasprodil groups were

dizziness (14.3%), transient amnesia (14.3%), and somnolence (11.4%).[11] Overall,

onfasprodil was considered to have a good safety profile and was well-tolerated.[11]
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Experimental Workflow for NCT03756129

Screening of TRD Patients
(18-65 years, >=2 prior treatment failures)

Randomization

6-Week Treatment Period

IV Infusion:
- Onfasprodil (0.16 or 0.32 mg/kg)

- Placebo
- Ketamine

Primary Endpoint Assessment:
Change in MADRS at 24 hours

Secondary Endpoint Assessment:
Change in MADRS at 48 hours

Secondary Endpoint Assessment:
Change in MADRS at 6 weeks Safety and Tolerability Monitoring

Click to download full resolution via product page

Experimental Workflow for NCT03756129

Phase II: Subcutaneous Administration in TRD
(NCT05454410)
A randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy,

safety, and pharmacokinetics of a single subcutaneous injection of onfasprodil in participants

with TRD.[12]
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Study Design: Eligible participants were randomized to receive a single subcutaneous

injection of onfasprodil (1 mg, 4 mg, or 10 mg) or placebo.[12]

Patient Population: The study enrolled participants with treatment-resistant depression.

Outcome Measures: Efficacy was assessed using the Montgomery-Åsberg Depression

Rating Scale (MADRS).[12] Safety assessments included laboratory tests, ECGs, and vital

signs.[12]

Detailed results from this trial have not yet been fully published.

Future Directions and Conclusion
Onfasprodil (MIJ821) represents a promising novel therapeutic agent for neuropsychiatric

disorders, particularly treatment-resistant depression. Its unique mechanism of action, targeting

the NR2B subunit of the NMDA receptor, offers a potential alternative to traditional

antidepressant therapies. The preclinical data and results from the Phase II clinical trial

(NCT03756129) are encouraging, demonstrating a rapid onset of antidepressant effect and a

generally favorable safety profile.

Further research is warranted to fully elucidate the downstream signaling pathways of

onfasprodil and to confirm its long-term efficacy and safety. The results of the subcutaneous

administration trial (NCT05454410) will be crucial in determining the viability of more

convenient dosing regimens. Continued investigation into onfasprodil and other glutamatergic

modulators holds the potential to significantly advance the treatment landscape for patients

suffering from severe and persistent neuropsychiatric conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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